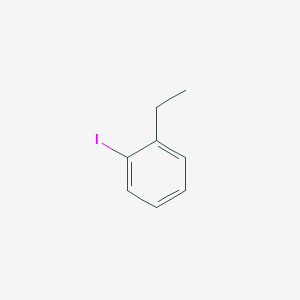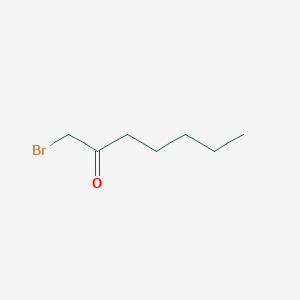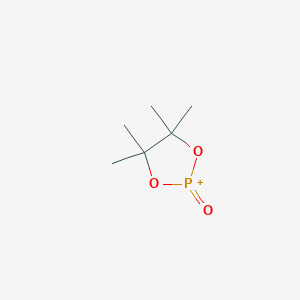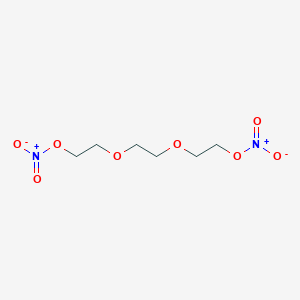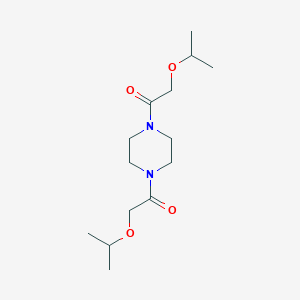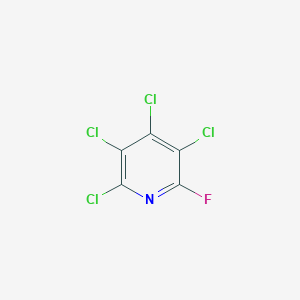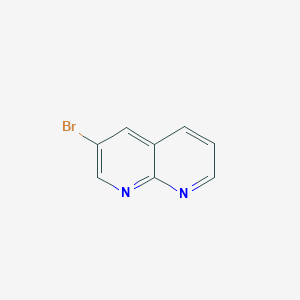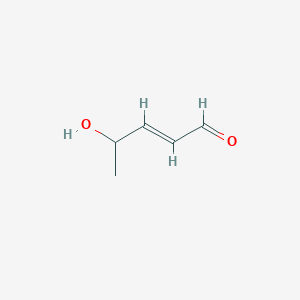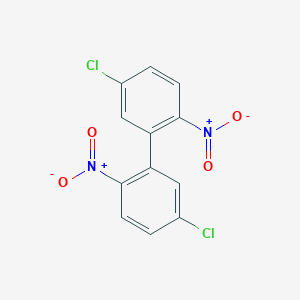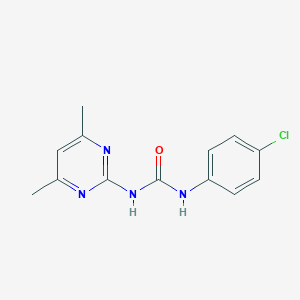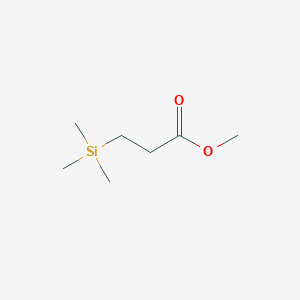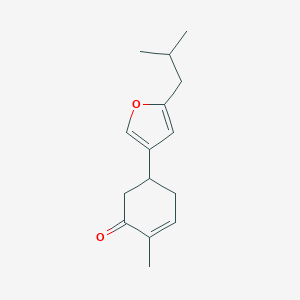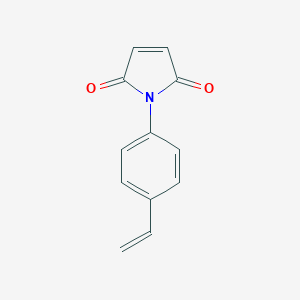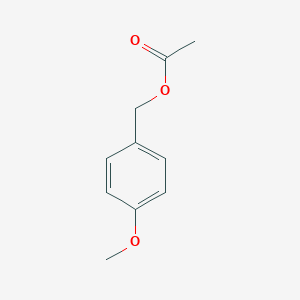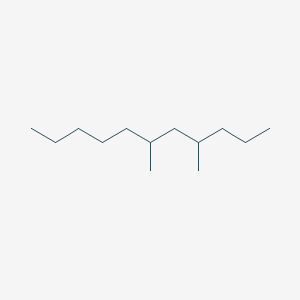
4,6-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylundecane is a hydrocarbon compound with the chemical formula C13H28. It is commonly used in scientific research as a reference compound for gas chromatography analysis due to its unique physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Marine Sponge Compounds
- Compounds isolated from the Formosan marine sponge Negombata corticata were studied, including a substance related to 4,6-Dimethylundecane. These compounds showed cytotoxicity against various human carcinoma cell lines, highlighting their potential in cancer research (Chao et al., 2010).
Synthesis of Important Intermediates
- 4,6-Dimethyl-2-methanesulfonylpyrimidine, closely related to 4,6-Dimethylundecane, is crucial for synthesizing biologically active compounds, showing the importance of these structures in medicinal chemistry (X. Le, 2014).
V-Shaped Pyrimidine Oligomers
- Research on V-shaped 4,6-bis(arylvinyl)pyrimidines, derived from 4,6-dimethylpyrimidine, was conducted to explore their potential in colorimetric and luminescence pH sensors. This shows the applicability of 4,6-Dimethylundecane derivatives in sensor technology (Achelle et al., 2009).
Confinement in Crystalline Matrix
- A study involving the confinement of a molecule related to 4,6-Dimethylundecane in a crystalline matrix illustrates the potential for understanding unstable hydrocarbons' structure and bonding motif, which is significant in material science (Legrand et al., 2010).
Adsorption in Diesel Fuel Desulfurization
- The adsorption of 4,6-dimethyldibenzothiophene, a compound structurally similar to 4,6-Dimethylundecane, on nanoporous activated carbons was studied for diesel fuel desulfurization, indicating the role of such compounds in environmental and chemical engineering (Triantafyllidis & Deliyanni, 2014).
Semiconducting Polymers
- Novel semiconducting polymers synthesized from 4,6-dimethylpyrimidines demonstrate the compound's utility in developing advanced materials for electronics (Gunathilake et al., 2013).
Green Synthesis in Agriculture
- A study focused on a green synthesis approach for 4,6-dimethoxy-2-methylsulfonylpyrimidine, an important intermediate in producing plant growth regulators and pesticides, underscores the importance of 4,6-Dimethylundecane derivatives in agricultural chemistry (Guan et al., 2020).
Spectroscopic and Molecular Structure Investigation
- The investigation of sulfamethazine Schiff-base, containing a 4,6-dimethylpyrimidin structure, through spectroscopy and quantum chemical calculations, reveals its significance in structural chemistry and drug design (Mansour & Ghani, 2013).
Eigenschaften
CAS-Nummer |
17312-82-2 |
|---|---|
Produktname |
4,6-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
4,6-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-10-13(4)11-12(3)9-6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
YXHLCYIRSXOVHP-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CC(C)CCC |
Kanonische SMILES |
CCCCCC(C)CC(C)CCC |
Synonyme |
4,6-Dimethylundecane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



